molecular formula C25H25N2NaO4 B1150021 Fumarate hydratase-IN-2 sodium salt

Fumarate hydratase-IN-2 sodium salt

Cat. No. B1150021
M. Wt: 440.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fumarate hydratase is an enzyme of the TCA cycle and cell-permeable inhibitors.  (1) inhibition of fumarate hydratase can contribute to tumorigenicity in some cells.  (2) The use of a photoaffinity labeling strategy identified fumarate hydratase as the principal pharmacological target. Final biochemical studies confirmed dose-dependent, competitive inhibition of this enzyme  (3) Chemical inhibition of fumarate hydratase renders cells highly dependent on glucose metabolism for survival. 

Scientific Research Applications

Role in Epigenetic Modification and Cancer Progression

Fumarate hydratase deficiency, due to mutations, leads to the accumulation of fumarate, affecting DNA and histone demethylation. This accumulation triggers an epithelial-to-mesenchymal transition (EMT), promoting cancer initiation, invasion, and metastasis. Specifically, fumarate inhibits Tet enzymes, affecting the demethylation of DNA and histones, thereby altering gene expression critical for cancer progression and metastasis. This mechanism underlines the aggressive features of fumarate hydratase-deficient tumors, particularly in renal cancers (Sciacovelli et al., 2016; Sciacovelli & Frezza, 2016).

Implications in Metabolic Dysfunction

The loss of fumarate hydratase disrupts mitochondrial metabolism, leading to a decrease in respiration and dysfunction in respiratory chain complexes. This metabolic shift not only affects cellular energy production but also contributes to the pathophysiology of diseases such as cancer, highlighting the broad implications of fumarate hydratase in cellular metabolism and disease (Tyrakis et al., 2017).

Impact on DNA Damage Response and Cell Cycle Regulation

Fumarate hydratase plays a crucial role in the DNA damage response and cell cycle regulation. Its loss has been shown to confer resistance to DNA damage caused by ionizing radiation, indicating a weakened G2 checkpoint. This effect predisposes cells to endogenous DNA damage, underscoring the importance of fumarate hydratase in maintaining genomic stability and its potential as a target for cancer therapy (Johnson et al., 2018).

Contributions to Diabetes and Metabolic Diseases

Research has also explored the role of fumarate hydratase in glucose-stimulated insulin secretion and its implications for metabolic diseases like diabetes. The deletion of fumarate hydratase in pancreatic β cells leads to progressive glucose intolerance, highlighting its critical role in regulating β cell function and systemic glucose homeostasis. This finding suggests potential therapeutic targets for treating diabetes and other metabolic disorders (Adam et al., 2017).

Insights into Enzyme Structure and Function

Structural and biochemical studies of fumarate hydratase have provided insights into its enzymatic mechanism, substrate specificity, and the effects of mutations linked to disease. Understanding the structural dynamics of fumarate hydratase is crucial for developing targeted therapies for diseases associated with its dysfunction (Aleixo et al., 2019).

properties

Molecular Formula

C25H25N2NaO4

Molecular Weight

440.47

IUPAC Name

sodium;(3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate

InChI

InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1

SMILES

CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+]

Origin of Product

United States

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